molecular formula C12H11BO4 B6302453 (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid CAS No. 1809899-19-1

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

Cat. No.: B6302453
CAS No.: 1809899-19-1
M. Wt: 230.03 g/mol
InChI Key: YFUXVYRRYGOFPH-UHFFFAOYSA-N
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Description

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a methoxycarbonyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthoic acid with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group on the naphthalene ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research .

Properties

IUPAC Name

(6-methoxycarbonylnaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO4/c1-17-12(14)10-3-2-9-7-11(13(15)16)5-4-8(9)6-10/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXVYRRYGOFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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